cisplatin

DNA platination molecular pharmacology cytotoxicity mechanism

Cisplatin (cis-diamminedichloroplatinum(II)) is the first-generation platinum-based antineoplastic agent that remains a cornerstone of cancer chemotherapy. Discovered in 1970 and approved for clinical use in 1978, cisplatin forms intrastrand DNA crosslinks that trigger apoptosis.

Molecular Formula Cl2H6N2Pt+2
Molecular Weight 300.05 g/mol
Cat. No. B7824999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecisplatin
Molecular FormulaCl2H6N2Pt+2
Molecular Weight300.05 g/mol
Structural Identifiers
SMILESN.N.Cl[Pt+2]Cl
InChIInChI=1S/2ClH.2H3N.Pt/h2*1H;2*1H3;/q;;;;+4/p-2
InChIKeyBSJGASKRWFKGMV-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cisplatin Procurement Evidence Guide: Benchmarking the Foundational Platinum Agent Against Modern Analogs


Cisplatin (cis-diamminedichloroplatinum(II)) is the first-generation platinum-based antineoplastic agent that remains a cornerstone of cancer chemotherapy. Discovered in 1970 and approved for clinical use in 1978, cisplatin forms intrastrand DNA crosslinks that trigger apoptosis. It is a component of approximately 50% of all chemotherapy regimens worldwide [1]. Unlike later-generation platinum agents, cisplatin is considered a curative treatment for testicular cancer when administered as part of the BEP (bleomycin, etoposide, cisplatin) regimen [2]. While its toxicity profile—particularly nephrotoxicity, ototoxicity, and emetogenicity—is well-documented, its unsurpassed potency in specific tumor types and its role as the reference standard against which all platinum analogs are measured make precise understanding of its differential performance essential for scientific selection and procurement decisions.

Why Carboplatin or Oxaliplatin Cannot Simply Substitute for Cisplatin: The Evidence for Non-Interchangeability


Cisplatin and carboplatin form chemically identical DNA lesions and are considered fully cross-resistant, yet they differ profoundly in their rate of DNA adduct formation, thiol reactivity, and consequently their potency and toxicity profiles [1]. Oxaliplatin, while also forming DNA crosslinks, produces structurally distinct adducts with a diaminocyclohexane carrier ligand, resulting in differential recognition by the DNA mismatch repair (MMR) system and thus a non-overlapping resistance profile [2]. Later-generation analogs such as nedaplatin and lobaplatin offer reduced nephrotoxicity and gastrointestinal toxicity but have not demonstrated superiority in efficacy, and for curative-intent protocols—especially in testicular germ cell tumors—carboplatin-based regimens carry a significantly higher treatment failure rate [3]. These pharmacological and clinical differences mean that in-class compounds cannot be interchanged without risking altered efficacy or toxicity outcomes, and procurement decisions must be guided by the specific clinical or experimental context.

Quantitative Differential Evidence for Cisplatin Against Its Closest Analogs: Head-to-Head and Cross-Study Comparisons


DNA Adduct Formation Efficiency: Cisplatin Produces ~29-Fold More Pt-DNA Adducts Than Carboplatin at Equimolar Doses

Cisplatin demonstrates quantitatively superior DNA platination efficiency compared to both carboplatin and oxaliplatin. In Jurkat cells exposed to 25 μM of each drug for 3 hours, the average amount of Pt-DNA adducts produced by cisplatin was 43.4 Pt atoms per 10⁶ nucleotides, compared to only 1.5 for carboplatin and 4.8 for oxaliplatin [1]. This represents an approximately 29-fold higher adduct formation versus carboplatin and 9-fold higher versus oxaliplatin. Furthermore, independent studies confirm that approximately 230-fold more carboplatin than cisplatin (molar dose) is required to achieve equal levels of DNA platination after 4 hours of incubation [2]. The clinical translation of this differential is evidenced by carboplatin producing lower levels of immunoreactive adducts than cisplatin (1.3 ± 0.6 vs. 3.2 ± 1.7 nmol Pt g⁻¹ DNA), despite a 20-fold higher unbound drug AUC for carboplatin [3].

DNA platination molecular pharmacology cytotoxicity mechanism

Thiol Reactivity: Cisplatin Reacts ~63-Fold Faster with Metallothionein Than Carboplatin, Informing Resistance and Toxicity Profiles

The rate of reaction with intracellular thiol-containing proteins such as metallothionein (MT) and glutathione (GSH) is a critical determinant of both drug inactivation and resistance. Cisplatin reacts with Cd/Zn metallothionein at a rate constant of 0.75 M⁻¹ s⁻¹, compared to 0.012 M⁻¹ s⁻¹ for carboplatin—a 62.5-fold difference [1]. For glutathione, the rate constants are 0.027 M⁻¹ s⁻¹ for cisplatin versus 0.0012 M⁻¹ s⁻¹ for carboplatin, representing a 22.5-fold difference. Oxaliplatin occupies an intermediate position with rate constants of 0.44 M⁻¹ s⁻¹ (MT) and 0.038 M⁻¹ s⁻¹ (GSH). The clinical significance is that while carboplatin's low thiol reactivity contributes to its reduced toxicity, it also means its low cytotoxic activity is not primarily attributable to thiol-mediated drug inactivation—implying that cisplatin's higher reactivity is mechanistically linked to both its greater potency and its more severe toxicity profile [1].

drug resistance thiol detoxification pharmacokinetics

Ototoxicity Prevalence: Cisplatin Monotherapy Associated with 49% Hearing Loss vs. 13% for Carboplatin Monotherapy

A systematic review and meta-analysis of 87 studies encompassing 5,077 patients quantified the differential ototoxic burden of platinum agents. The pooled prevalence of ototoxic hearing loss for cisplatin-only regimens was 49.21% (95% CI: 42.62–55.82%), compared to only 13.47% (95% CI: 8.68–20.32%) for carboplatin-only regimens [1]. This represents a 3.65-fold higher risk of ototoxicity with cisplatin monotherapy. When cisplatin and carboplatin were used in combination, the prevalence rose to 56.05% (95% CI: 45.12–66.43%). Additional studies report cisplatin-induced ototoxicity documented by audiometry in 75–100% of patients, while ototoxicity is rare with conventional-dose carboplatin therapy [2]. This differential has profound implications for treatment selection in pediatric and young adult populations where hearing preservation is critical.

ototoxicity adverse events survivorship toxicity management

Curative Efficacy in Testicular Cancer: Carboplatin-Based Regimens Show 2.23-Fold Higher Treatment Failure Rate Than Cisplatin-Based Chemotherapy

In a systematic review and meta-analysis of 8 studies including 1,409 patients with malignant gonadal germ cell tumors, carboplatin-based chemotherapy demonstrated a significantly higher treatment failure rate compared to cisplatin-based chemotherapy (odds ratio [OR] = 2.23; 95% CI: 1.61–3.08; p < 0.001) [1]. Both groups showed similar overall survival outcomes (OR = 1.68; 95% CI: 0.61–4.61; p = 0.315), indicating that salvage therapy can partially rescue carboplatin failures. However, for patients with testicular GCT specifically, carboplatin-based regimens carried a higher risk of treatment failure. Notably, only high-dose carboplatin (AUC = 7.9, corresponding to 400 or 600 mg/m²) achieved failure-free survival comparable to cisplatin (OR = 0.84; 95% CI: 0.40–1.73; p = 0.629) [1]. This evidence establishes cisplatin as the irreplaceable backbone of curative-intent therapy for germ cell tumors.

testicular cancer germ cell tumors curative chemotherapy treatment failure

MMR-Dependent Resistance: Cisplatin Activity Is Abrogated by Mismatch Repair Deficiency, Whereas Oxaliplatin Retains Efficacy

A critical molecular distinction between cisplatin/carboplatin and oxaliplatin lies in their relationship with the DNA mismatch repair (MMR) system. Cisplatin and carboplatin form identical cis-diammine-Pt-DNA adducts that are recognized by the MMR complex; consequently, deficiency in MMR (e.g., loss of MLH1 or MSH2) confers resistance to cisplatin and carboplatin. In contrast, the bulky diaminocyclohexane (DACH) carrier ligand of oxaliplatin creates adducts that are not recognized by the MMR system, and MMR deficiency does not affect oxaliplatin cytotoxicity [1]. Functional studies confirm that the mode of action of cisplatin and carboplatin is similar, with comparable cell cycle effects, while oxaliplatin's activity is mechanistically distinct—it fails to induce G2/M arrest and instead activates the G1-S checkpoint [2]. This differential MMR dependence means that tumors with MMR deficiency (e.g., certain colorectal cancers with MSI-H phenotype) are intrinsically less sensitive to cisplatin but may retain sensitivity to oxaliplatin.

DNA mismatch repair drug resistance biomarker-driven selection oxaliplatin

Nephrotoxicity Incidence: Cisplatin Causes ~9-Fold Higher Nephrotoxicity Than Lobaplatin in Nasopharyngeal Carcinoma Chemoradiotherapy

In a retrospective study of 141 treatment-naïve nasopharyngeal carcinoma (NPC) patients receiving concurrent chemoradiotherapy (CCRT) with intensity-modulated radiotherapy (IMRT), nephrotoxicity occurred in 17.9% of cisplatin-treated patients (10/56), compared to 9.1% (3/33) in the nedaplatin group and only 2.0% (1/50) in the lobaplatin group [1]. This represents an approximately 9-fold lower nephrotoxicity incidence with lobaplatin relative to cisplatin. A separate non-inferiority trial (n = 502) confirmed that lobaplatin is an equivalent low-toxicity alternative to cisplatin for CCRT in NPC, with significantly lower frequencies of grade 1–2 nephrotoxicity (21% vs. 37%, p < 0.0001), weight loss (32% vs. 66%, p < 0.0001), and grade 3–4 neutropenia (p < 0.0001) [2]. However, 5-year progression-free survival was equivalent between cisplatin (75.5%) and lobaplatin (75.0%), with a difference of only 0.5% (95% CI: -7.1 to 8.1; p = 0.007 for non-inferiority) [2].

nephrotoxicity nasopharyngeal carcinoma lobaplatin toxicity comparison

Optimal Procurement Scenarios for Cisplatin: Evidence-Driven Application Contexts


Curative-Intent Testicular Germ Cell Tumor Regimens: Cisplatin as the Irreplaceable Backbone

Cisplatin-based BEP (bleomycin, etoposide, cisplatin) chemotherapy remains the standard of care for metastatic testicular germ cell tumors, with cure rates exceeding 90% in good-risk disease. The meta-analytic evidence that carboplatin-based alternatives carry a 2.23-fold higher treatment failure rate (OR = 2.23; 95% CI: 1.61–3.08; p < 0.001) [1] mandates cisplatin procurement for any clinical center or trial aiming to deliver curative-intent therapy in this setting. Substitution should only be considered when cisplatin is absolutely contraindicated, and even then, high-dose carboplatin (AUC ≥ 7.9) is required to approach cisplatin-equivalent failure-free survival.

Preclinical DNA Damage and Mechanistic Studies Requiring Maximal DNA Platination Efficiency

For in vitro experimental systems where the goal is to study DNA damage response, repair kinetics, or platinum-DNA adduct processing, cisplatin's ~29-fold higher DNA adduct formation efficiency compared to carboplatin at equimolar concentrations (43.4 vs. 1.5 Pt atoms/10⁶ nucleotides) [1] makes it the optimal choice. This high platination efficiency ensures robust signal-to-noise ratios in downstream assays (γH2AX foci formation, comet assays, checkpoint activation studies) while minimizing the required drug concentration, thereby reducing potential off-target effects associated with high-dose carboplatin exposure.

Thiol-Mediated Drug Resistance Studies: Cisplatin as the High-Reactivity Probe

Cisplatin's 63-fold higher reaction rate with metallothionein (k = 0.75 M⁻¹ s⁻¹ vs. 0.012 M⁻¹ s⁻¹ for carboplatin) [1] positions it as the definitive probe for investigating thiol-mediated platinum drug inactivation. Research programs studying glutathione-S-transferase overexpression, metallothionein upregulation, or N-acetylcysteine chemoprotection strategies should use cisplatin as the primary platinum agent, as its high thiol reactivity most sensitively reveals differences in cellular detoxification capacity. Carboplatin, with its negligible thiol reactivity, serves as a negative control in such experimental designs.

MMR-Proficient Tumor Models: Cisplatin for Maximizing DNA Damage Signaling

Given that cisplatin and carboplatin DNA adducts are recognized by the mismatch repair (MMR) system and that MMR deficiency confers resistance specifically to cisplatin/carboplatin but not to oxaliplatin [1], procurement of cisplatin is indicated for experimental models utilizing MMR-proficient cell lines or patient-derived xenografts where intact DNA damage signaling through the MMR pathway is a critical determinant of cytotoxicity. Conversely, oxaliplatin should be selected for MMR-deficient (MSI-H) models, where its DACH-platinum adducts bypass MMR recognition and retain activity. This molecular stratification directly guides compound selection in precision oncology research.

Quote Request

Request a Quote for cisplatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.